

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid CAS number

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Compound of Interest

Compound Name: 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid

Cat. No.: B168667

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An In-Depth Technical Guide to 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid

This guide provides a comprehensive technical overview of **3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid**, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to empower your research and development endeavors.

Introduction: A Versatile Bifunctional Reagent

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid, identified by the CAS Number 151104-64-2, is an aromatic organic compound distinguished by its bifunctional nature.^[1] It incorporates both a highly reactive chlorosulfonyl group and a carboxylic acid moiety on a dimethyl-substituted benzene ring. This unique arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The strategic placement of the methyl groups influences the electronic properties and steric environment of the reactive sites, offering a nuanced tool for synthetic chemists.

Core Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research. The key identifiers and properties of **3-**

(Chlorosulfonyl)-4,5-dimethylbenzoic acid are summarized below.

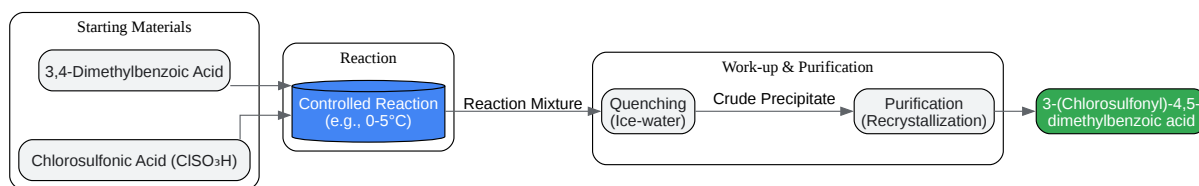
Property	Value	Source
CAS Number	151104-64-2	[1]
Molecular Formula	C ₉ H ₉ ClO ₄ S	[1][2]
Molecular Weight	248.68 g/mol	[1]
IUPAC Name	3-(chlorosulfonyl)-4,5-dimethylbenzoic acid	[2]
SMILES	<chem>CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O</chem>	[2]
InChI Key	QQSJQUSYMFYHR-UHFFFAOYSA-N	[2]

Predicted physicochemical data, such as partition coefficient (XlogP), can be found in databases like PubChem to assist in experimental design.[2]

Synthesis Pathway: Chlorosulfonation of Dimethylbenzoic Acid

While specific industrial-scale synthesis routes for **3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid** are proprietary, the general and most logical laboratory-scale synthesis involves the electrophilic aromatic substitution of 3,4-dimethylbenzoic acid. This process, known as chlorosulfonation, utilizes a strong chlorosulfonating agent.

The parent molecule, 3,4-dimethylbenzoic acid, is a known pharmaceutical intermediate itself, valued for its role in creating analgesics and other active pharmaceutical ingredients (APIs).[3] The synthesis of the title compound builds upon this foundation.



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Caption: General workflow for the synthesis of **3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid**.

The causality behind this choice of reaction is clear: chlorosulfonic acid is a powerful electrophile that readily reacts with activated aromatic rings. The two methyl groups on the benzene ring are electron-donating, activating the ring towards electrophilic substitution and directing the incoming chlorosulfonyl group. The reaction is typically performed at low temperatures to control its high reactivity and minimize side-product formation.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the differential reactivity of its two functional groups. This allows for selective, stepwise modifications, a crucial strategy in multi-step organic synthesis.

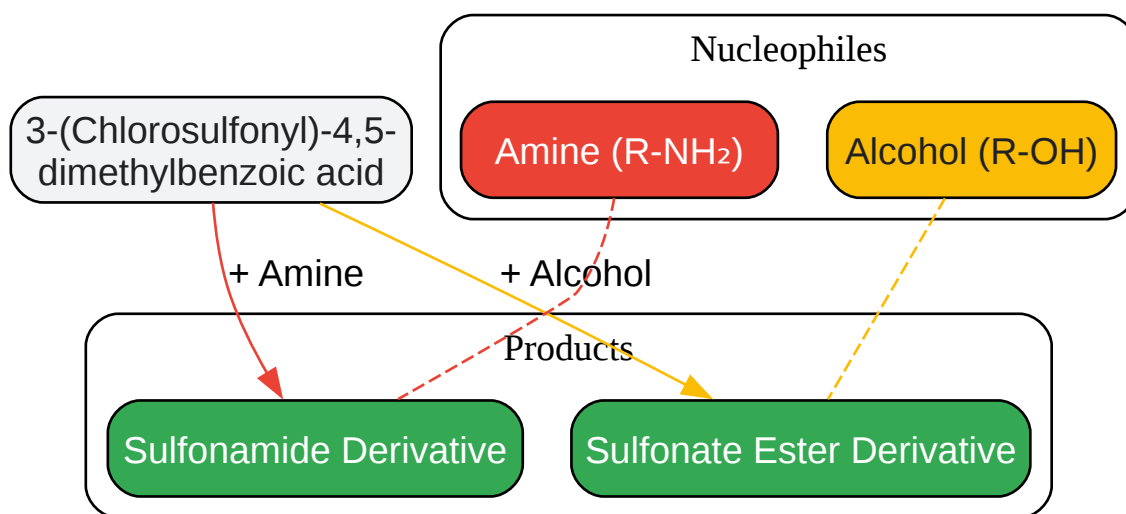
The Chlorosulfonyl Group: A Gateway to Sulfonamides and Sulfonate Esters

The chlorosulfonyl (-SO₂Cl) group is a highly reactive moiety. The sulfur atom is strongly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in drug development.

- **Reaction with Amines:** Its most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages (-SO₂NR₂). Sulfonamides are a critical

pharmacophore found in numerous drug classes, including antibiotics, diuretics, and anti-inflammatory agents.

- Reaction with Alcohols/Phenols: Reaction with alcohols or phenols yields sulfonate esters (SO_2OR).



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Caption: Reactivity of the chlorosulfonyl group with common nucleophiles.

The Carboxylic Acid Group: A Handle for Esterification and Amidation

The carboxylic acid (-COOH) group offers a second site for modification. It can undergo standard reactions such as:

- Esterification: Reaction with an alcohol, typically under acidic conditions, to form an ester.
- Amidation: Reaction with an amine, usually requiring an activating agent (e.g., DCC, EDC), to form an amide bond.

This dual reactivity allows chemists to first form a sulfonamide and then modify the carboxylic acid, or vice-versa, providing significant synthetic flexibility.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

To ensure trustworthiness and reproducibility, the following is a detailed, self-validating protocol for a typical nucleophilic substitution reaction.

Objective: To synthesize N-benzyl-3-(sulfamoyl)-4,5-dimethylbenzoic acid from **3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid** and benzylamine.

Materials:

- **3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid** (1.0 eq)
- Benzylamine (1.1 eq)
- Pyridine or Triethylamine (as a base, 2.0 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Rotary Evaporator
- Magnetic Stirrer and Stir Bar
- Ice Bath

Step-by-Step Methodology:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve **3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid** in anhydrous DCM.

- **Cooling:** Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature reaches 0-5°C.
- **Base and Nucleophile Addition:** Slowly add the base (e.g., pyridine), followed by the dropwise addition of benzylamine. The base is crucial to neutralize the HCl byproduct generated during the reaction.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Aqueous Work-up:** Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with 1M HCl to remove excess base, then with water, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield the pure sulfonamide derivative.

Safety, Handling, and Storage

As a reactive chemical, proper handling of **3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid** is paramount for laboratory safety.

- **Hazards:** This compound is corrosive and a water-reactive substance. Contact with moisture or water can release corrosive and toxic gases like hydrogen chloride.^[4] It causes severe skin burns and eye damage.^[5]
- **Personal Protective Equipment (PPE):** Always handle this chemical inside a chemical fume hood.^[4] Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).^{[6][7]}

- Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or fumes.[4][6] Ensure adequate ventilation.[7] Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and moisture.[4][6][7] For long-term storage, a temperature of 2-8°C is recommended.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid (CAS: 151104-64-2) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its bifunctional nature, characterized by the distinct and predictable reactivity of its chlorosulfonyl and carboxylic acid groups, provides chemists with a reliable platform for constructing complex molecular architectures. For professionals in drug discovery and materials science, mastering the application of this reagent opens up avenues for creating novel sulfonamide-based compounds and other tailored molecules with high potential for therapeutic or functional applications.

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